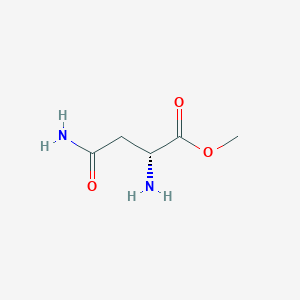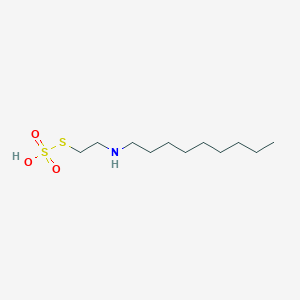
1-(2-Sulfosulfanylethylamino)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Sulfosulfanylethylamino)nonane, also known as SSEN, is a water-soluble compound that has been widely used in scientific research. It is a derivative of nitrilotriacetic acid and is commonly used as a chelating agent for metal ions. SSEN has been found to have a variety of applications in biochemical and physiological research, including protein purification, enzyme assays, and protein labeling.
Mecanismo De Acción
1-(2-Sulfosulfanylethylamino)nonane acts as a chelating agent by binding to metal ions and forming stable complexes. The sulfonate group on 1-(2-Sulfosulfanylethylamino)nonane enhances its water solubility, making it an effective chelating agent in aqueous solutions. 1-(2-Sulfosulfanylethylamino)nonane can bind to a variety of metal ions, including nickel, cobalt, and copper.
Efectos Bioquímicos Y Fisiológicos
1-(2-Sulfosulfanylethylamino)nonane has been found to have a minimal effect on biochemical and physiological systems. It is non-toxic and does not interfere with enzyme activity or protein function. 1-(2-Sulfosulfanylethylamino)nonane is also stable under a variety of conditions, making it a reliable reagent for biochemical and physiological experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Sulfosulfanylethylamino)nonane is its water solubility, which makes it easy to use in aqueous solutions. It is also stable under a variety of conditions, making it a reliable reagent for biochemical and physiological experiments. However, 1-(2-Sulfosulfanylethylamino)nonane can be expensive and may not be suitable for experiments that require large quantities of reagents.
List of
Direcciones Futuras
1. Development of new chelating agents with improved properties
2. Investigation of the binding specificity of 1-(2-Sulfosulfanylethylamino)nonane for different metal ions
3. Study of the effect of 1-(2-Sulfosulfanylethylamino)nonane on protein structure and function
4. Optimization of 1-(2-Sulfosulfanylethylamino)nonane purification methods
5. Development of new applications for 1-(2-Sulfosulfanylethylamino)nonane in biochemical and physiological research.
Métodos De Síntesis
1-(2-Sulfosulfanylethylamino)nonane can be synthesized by reacting nitrilotriacetic acid with 2-aminoethanethiol in the presence of sodium hydroxide. The resulting compound is then sulfonated with sulfuric acid to produce 1-(2-Sulfosulfanylethylamino)nonane.
Aplicaciones Científicas De Investigación
1-(2-Sulfosulfanylethylamino)nonane has been widely used in scientific research as a chelating agent for metal ions. It has been found to be particularly effective in the purification of His-tagged proteins, which are commonly used in recombinant protein expression systems. 1-(2-Sulfosulfanylethylamino)nonane can also be used in enzyme assays to measure the activity of metal-dependent enzymes.
Propiedades
Número CAS |
1921-44-4 |
|---|---|
Nombre del producto |
1-(2-Sulfosulfanylethylamino)nonane |
Fórmula molecular |
C11H25NO3S2 |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
1-(2-sulfosulfanylethylamino)nonane |
InChI |
InChI=1S/C11H25NO3S2/c1-2-3-4-5-6-7-8-9-12-10-11-16-17(13,14)15/h12H,2-11H2,1H3,(H,13,14,15) |
Clave InChI |
RLZLGGSREJEDMI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCNCCSS(=O)(=O)O |
SMILES canónico |
CCCCCCCCCNCCSS(=O)(=O)O |
Sinónimos |
Thiosulfuric acid hydrogen S-(2-nonylaminoethyl) ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)
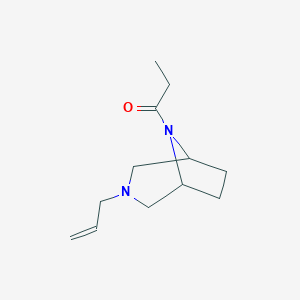

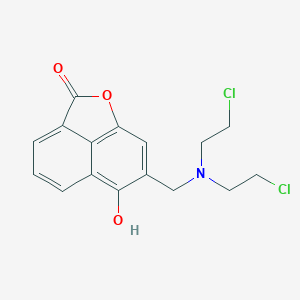
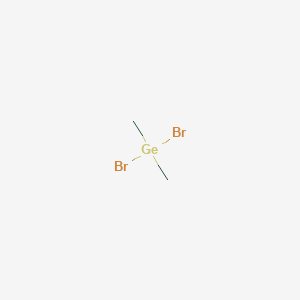
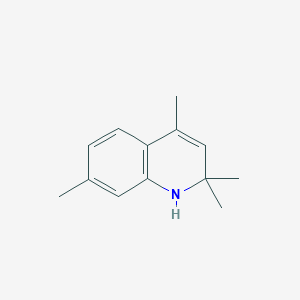
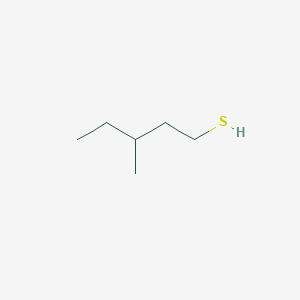
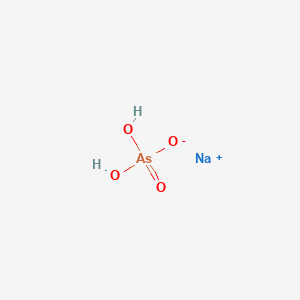

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
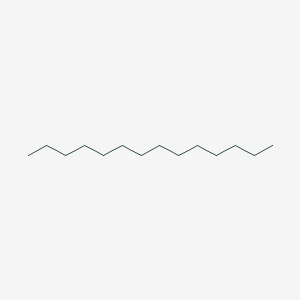
![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)
